4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
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Overview
Description
4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with bromine and multiple phenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel complexes to facilitate the coupling processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can form larger molecular structures through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium or nickel complexes for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other photonic materials due to its unique electronic properties.
Biology and Medicine:
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene exerts its effects is primarily related to its electronic structure. The compound’s multiple phenyl groups and bromine atom influence its electronic distribution, making it suitable for applications that require specific electronic properties. The molecular targets and pathways involved depend on the specific application, such as interaction with light in photonic materials or binding to biomolecules in bio-imaging .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetraphenylethylene: Known for its aggregation-induced emission properties.
4,4′-Dibromobenzophenone: Used in similar applications due to its bromine substitution.
Triphenylethylene: Another compound with multiple phenyl groups, used in various organic synthesis applications.
Uniqueness
4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is unique due to its specific substitution pattern and the presence of both bromine and multiple phenyl groups. This combination imparts distinct electronic and photonic properties, making it particularly valuable in advanced materials research and applications .
Properties
CAS No. |
675818-26-5 |
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Molecular Formula |
C54H39Br |
Molecular Weight |
767.8 g/mol |
IUPAC Name |
4-bromo-1,2-bis[2-[4-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H39Br/c55-54-39-48(35-33-40-25-29-42(30-26-40)37-52(44-15-5-1-6-16-44)45-17-7-2-8-18-45)49(50-23-13-14-24-51(50)54)36-34-41-27-31-43(32-28-41)38-53(46-19-9-3-10-20-46)47-21-11-4-12-22-47/h1-39H |
InChI Key |
KMICTNFFMHRSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=CC3=C(C4=CC=CC=C4C(=C3)Br)C=CC5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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